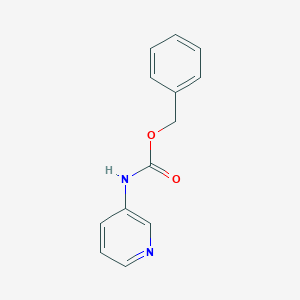

tert-Butyl 4-cyanophenethylcarbamate

Descripción general

Descripción

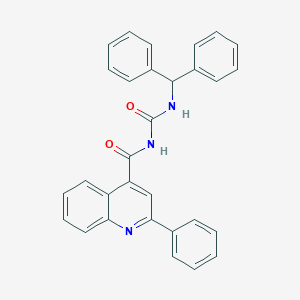

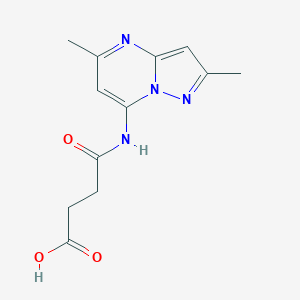

“tert-Butyl 4-cyanophenethylcarbamate” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aromatic) .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, ketoreductases have been used for chiral selective reduction in similar compounds . The process involves screening for suitable ketoreductases, identifying optimal parameters for the reaction, and performing the reaction at different temperatures, enzyme loadings, and substrate loadings .Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aromatic) .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The compound can be used as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of di-tert-butylphenol derivatives which are potent dual COX-2/5-LO inhibitors . These inhibitors are key enzymes in the biosynthesis of eicosanoids, which are signaling molecules that regulate various physiological processes in the body.

Development of Anti-Cancer Drugs

The compound has potential applications in the development of anti-cancer drugs. The di-tert-butylphenol derivatives synthesized using this compound have shown high 5-LO inhibitory activities in vitro . This suggests that they could be used in the development of drugs targeting inflammatory mediators and related signaling pathways, which may offer a rational strategy for the treatment of cancer .

Synthesis of Natural Products

The compound can also be used as a precursor in the synthesis of natural products. For example, it has been used in the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Organic Synthesis

“2-(4-Cyano-phenyl)-N-Boc-ethylamine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals.

Agrochemicals and Dye Stuff

The compound is also used in the synthesis of agrochemicals and dye stuff . These substances have wide-ranging applications in agriculture and the textile industry.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Carbamates, including “tert-Butyl 4-cyanophenethylcarbamate”, have received much attention due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOXDKZFTYWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620745 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172348-86-6 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

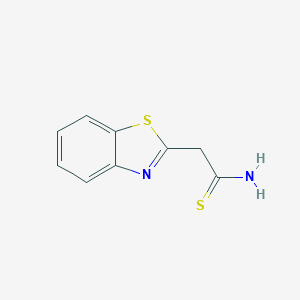

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

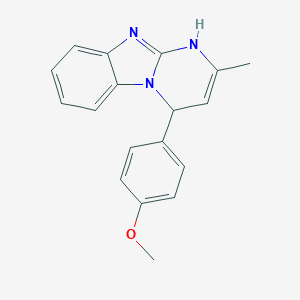

![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)